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Compound of Interest

Compound Name: Monomethyl octanoate

Cat. No.: B032748

Introduction

Methyl octanoate (CoH1802), a fatty acid methyl ester (FAME), is a colorless liquid with a fruity
odor, commonly used in the flavor and fragrance industry and as a standard in chemical
analysis. A thorough understanding of its spectroscopic properties is essential for its
identification, quantification, and quality control in various applications, including drug
development and metabolic research. This technical guide provides an in-depth overview of the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of methyl
octanoate, complete with experimental protocols and data presented in a clear, comparative
format.

Spectroscopic Data

The following sections present the key spectroscopic data for methyl octanoate in a structured
tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound. The *H and 3C NMR spectra of methyl octanoate provide detailed information
about the hydrogen and carbon environments within the molecule.

Table 1: *H NMR Spectroscopic Data for Methyl Octanoate
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
3.67 S -OCHs

231 t 7.5 -CH2-C=0
1.62 p 7.4 -CH2-CH2-C=0
1.29 m -(CHz)a-

0.89 t 6.8 -CHs

Solvent: CDCls. Instrument: Varian A-60 or similar.[1][2]

Table 2: 13C NMR Spectroscopic Data for Methyl Octanoate

Chemical Shift (6) ppm Assignment
174.4 C=0

51.4 -OCHs

34.2 -CH2-C=0

31.7 -(CH2)s-CHs

29.1 -(CHz2)4-CH2-CHs
29.0 -CH2-CH2-CH2-C=0
25.0 -CH2-CH2-C=0
22.6 -CH2-CHs

14.1 -CHs

Solvent: CDCls.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of methyl octanoate is characterized by
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strong absorptions corresponding to the ester functional group and the hydrocarbon chain.

Table 3: IR Spectroscopic Data for Methyl Octanoate

Wavenumber (cm~12) Intensity Assignment

2955 Strong C-H stretch (asymmetric, CHs)
2927 Strong C-H stretch (asymmetric, CH2)
2856 Strong C-H stretch (symmetric, CHz2)
1743 Strong C=0 stretch (ester)

1465 Medium C-H bend (CH2)

1437 Medium C-H bend (CHs)

1170 Strong C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR) or Transmission.[2][4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of methyl octanoate provides
information about its molecular weight and fragmentation pattern, which aids in its
identification.

Table 4: Mass Spectrometry (GC-MS) Data for Methyl Octanoate
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miz Relative Intensity (%) Assighment

158 ~10 [M]* (Molecular lon)

127 ~15 [M - OCHs]*

101 ~5 [M - CaHo]*

87 ~40 [CH30C(O)CH2CHz]*

74 100 (Base Peak) [CH:0C(OH)=CH:]"
(McLafferty rearrangement)

55 ~30 [CaH7]*

43 ~35 [CsH7]*

lonization: Electron lonization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
These protocols are intended as a guide and may require optimization based on the specific
instrumentation and sample characteristics.

NMR Spectroscopy (*H and **C)

Objective: To obtain high-resolution *H and 3C NMR spectra of liquid methyl octanoate.

Materials:

Methyl octanoate sample

Deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

Pipettes

Vortex mixer
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Procedure:

e Sample Preparation:

Accurately weigh 5-25 mg of methyl octanoate for tH NMR or 50-100 mg for 3C NMR into
a clean, dry vial.

Add approximately 0.6-0.7 mL of CDClIs containing TMS to the vial.
Gently vortex the mixture until the sample is fully dissolved.
Using a pipette, transfer the solution into a 5 mm NMR tube to a depth of at least 4.5 cm.

Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

o

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Lock onto the deuterium signal of the CDCls.
Shim the magnetic field to achieve optimal homogeneity.

For *H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16
scans are sufficient.

For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans (e.g., 128 or more) will be required to achieve an adequate signal-to-
noise ratio.

» Data Processing:

[¢]

[e]

[e]

o

Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the peaks in the *H NMR spectrum.
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o ldentify the chemical shifts and multiplicities of the signals.

Infrared (IR) Spectroscopy (ATR-FTIR)

Objective: To obtain an infrared spectrum of liquid methyl octanoate.

Materials:

Methyl octanoate sample

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

Lint-free wipes

Isopropanol or other suitable solvent
Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean and dry.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

e Sample Analysis:

o Place a small drop of methyl octanoate directly onto the center of the ATR crystal,
ensuring the crystal surface is completely covered.

o Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio.

o The data is usually collected over a range of 4000 to 400 cm™1,
o Data Processing and Cleaning:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final transmittance or absorbance spectrum.
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o lIdentify the characteristic absorption bands and their corresponding functional groups.

o After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an
appropriate solvent like isopropanol.

Mass Spectrometry (GC-MS)

Obijective: To obtain the mass spectrum of methyl octanoate following gas chromatographic

separation.

Materials:

Methyl octanoate sample

Hexane or other suitable volatile solvent

GC-MS system equipped with a capillary column (e.g., a non-polar or medium-polarity

column)

Autosampler vials with caps

Procedure:

e Sample Preparation:

o Prepare a dilute solution of methyl octanoate (e.g., 1 mg/mL) in hexane in a clean vial.
o Transfer an aliquot of the solution to an autosampler vial.

e Instrument Setup and Data Acquisition:

o

Set the GC parameters, including the injection volume (e.g., 1 pL), inlet temperature (e.g.,
250 °C), and a suitable temperature program for the oven to ensure good separation.

o

Set the MS parameters, including the ionization mode (typically Electron lonization at 70
eV) and the mass range to be scanned (e.g., m/z 40-200).

o

Inject the sample into the GC-MS system.
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o Data Analysis:

o

Identify the peak corresponding to methyl octanoate in the total ion chromatogram (TIC).

[¢]

Extract the mass spectrum for that peak.

[¢]

Identify the molecular ion peak and the major fragment ions.

Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.

[e]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
liquid sample like methyl octanoate.
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A generalized workflow for the spectroscopic analysis of methyl octanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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